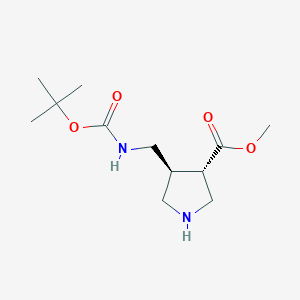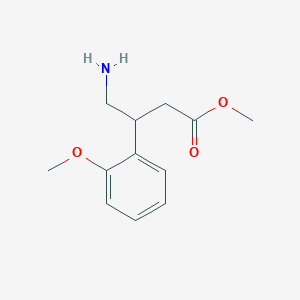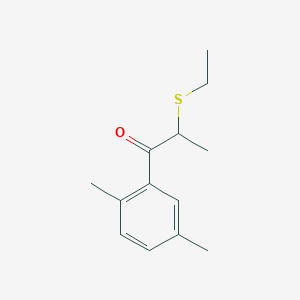
1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, an ethylthio group attached to the second carbon of the propanone chain, and a ketone functional group at the first carbon. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylphenyl with 2-(ethylthio)propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane.
Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and halides in solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its unique structure allows for the creation of novel compounds with desirable properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. The exact mechanism depends on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)-2-(methylthio)propan-1-one: Similar structure but with a methylthio group instead of an ethylthio group. This difference can affect its reactivity and applications.
1-(2,5-Dimethylphenyl)-2-(phenylthio)propan-1-one: Contains a phenylthio group, which may lead to different chemical and biological properties.
1-(2,5-Dimethylphenyl)-2-(ethylamino)propan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H18OS |
|---|---|
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-2-ethylsulfanylpropan-1-one |
InChI |
InChI=1S/C13H18OS/c1-5-15-11(4)13(14)12-8-9(2)6-7-10(12)3/h6-8,11H,5H2,1-4H3 |
Clave InChI |
BFEKPKILOPARCM-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C)C(=O)C1=C(C=CC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
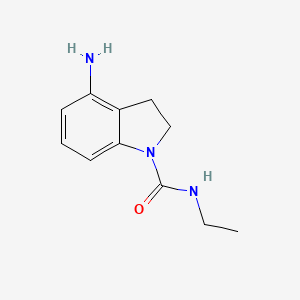
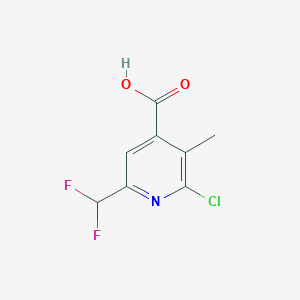
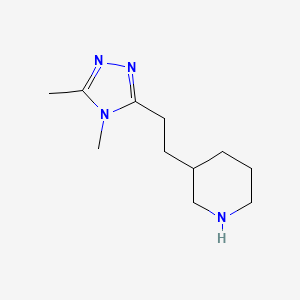

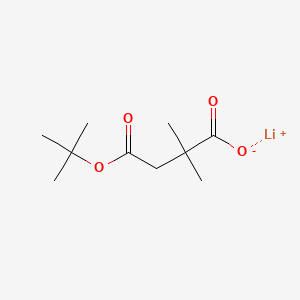
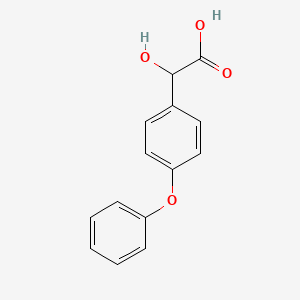
![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
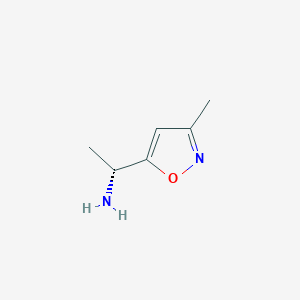
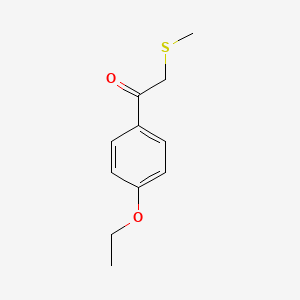
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)

